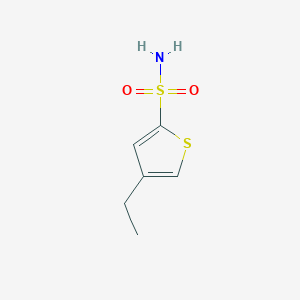
4-Ethyl-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-thiophenesulfonamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, recent studies have shown that 4-Ethyl-2-thiophenesulfonamide has a range of other biological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-thiophenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins that are involved in cell proliferation and inflammation. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Ethyl-2-thiophenesulfonamide has a range of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory properties, this compound has been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethyl-2-thiophenesulfonamide in lab experiments is its versatility. This compound can be used in a range of different assays and experiments, making it a useful tool for researchers in a variety of fields. Additionally, 4-Ethyl-2-thiophenesulfonamide is relatively easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also some limitations to using 4-Ethyl-2-thiophenesulfonamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, 4-Ethyl-2-thiophenesulfonamide has not been extensively tested in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-2-thiophenesulfonamide. One area of research is in the development of new cancer therapies. Studies have shown that this compound has anti-proliferative effects on cancer cells, but more research is needed to determine its efficacy in clinical settings. Additionally, research could be conducted to determine the safety and efficacy of 4-Ethyl-2-thiophenesulfonamide in humans.
Another area of research is in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Studies have shown that 4-Ethyl-2-thiophenesulfonamide has anti-inflammatory properties, but more research is needed to determine its efficacy in clinical settings.
Finally, research could be conducted to determine the potential uses of 4-Ethyl-2-thiophenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that this compound has neuroprotective effects, but more research is needed to determine its potential as a treatment for these diseases.
Conclusion:
In conclusion, 4-Ethyl-2-thiophenesulfonamide is a promising compound that has a range of potential applications in scientific research. Its anti-proliferative, anti-inflammatory, antioxidant, and neuroprotective properties make it a useful tool for researchers in a variety of fields. However, more research is needed to determine its safety and efficacy in clinical settings, as well as its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 4-Ethyl-2-thiophenesulfonamide is a complex process that involves several steps. The most common method involves the reaction of 4-ethylthiophene with chlorosulfonic acid to form 4-ethylsulfonyl-2-chlorothiophene. This intermediate compound is then reacted with ammonia to produce 4-Ethyl-2-thiophenesulfonamide. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Aplicaciones Científicas De Investigación
The potential applications of 4-Ethyl-2-thiophenesulfonamide in scientific research are numerous. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 4-Ethyl-2-thiophenesulfonamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
142294-59-5 |
|---|---|
Nombre del producto |
4-Ethyl-2-thiophenesulfonamide |
Fórmula molecular |
C6H9NO2S2 |
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
4-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-6(10-4-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
Clave InChI |
RGZDYKZTOFITHL-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
SMILES canónico |
CCC1=CSC(=C1)S(=O)(=O)N |
Sinónimos |
2-Thiophenesulfonamide,4-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



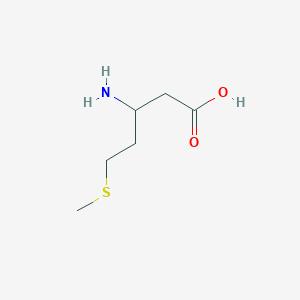
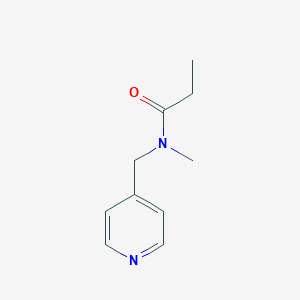
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
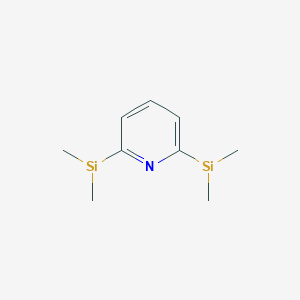
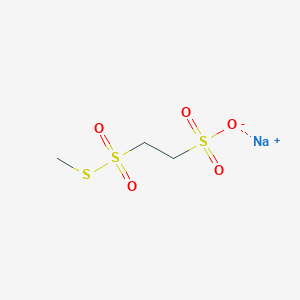

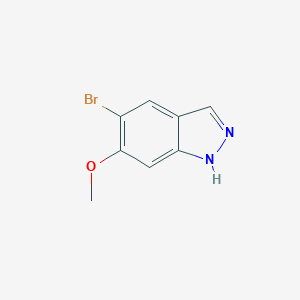
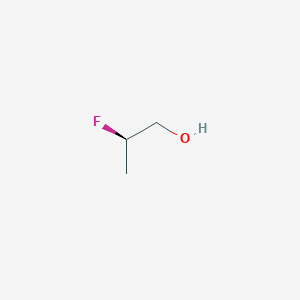
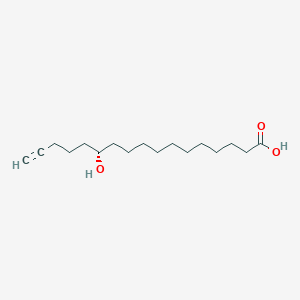
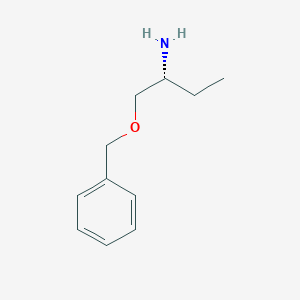
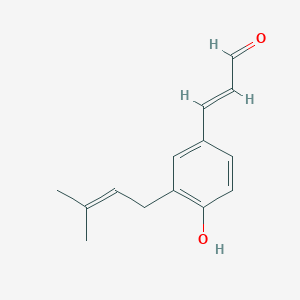
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
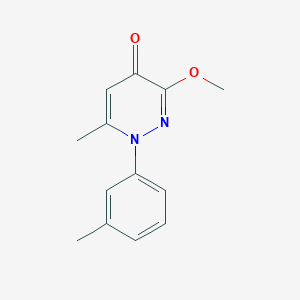
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)